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molecular formula C9H9ClN2O3 B2599507 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide CAS No. 329208-82-4

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No. B2599507
M. Wt: 228.63
InChI Key: VIFSOJSNZWHKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

A solution of 4-methyl-3-nitroaniline (1.0 g, 6.58 mmol, Lancaster), triethylamine (2.00 g, 19.7 mmol, Aldrich), and chloroacetyl chloride (0.96 g, 8.55 mmol) in THF (50 mL) was stirred overnight at rt. The reaction was washed with 1M HCl (50 mL), concentrated by rotary evaporation, and placed under high vacuum to give 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide (1.35 g, 90%). ESIMS (M+H)+=229.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C(N(CC)CC)C.[Cl:19][CH2:20][C:21](Cl)=[O:22]>C1COCC1>[Cl:19][CH2:20][C:21]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)=[O:22]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.96 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction was washed with 1M HCl (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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